![molecular formula C11H13ClN2O2 B1470441 2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 1784585-39-2](/img/structure/B1470441.png)

2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Übersicht

Beschreibung

Synthesis Analysis

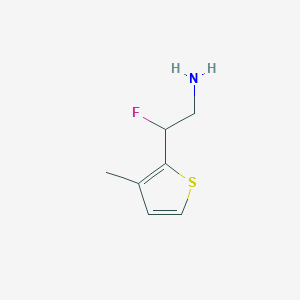

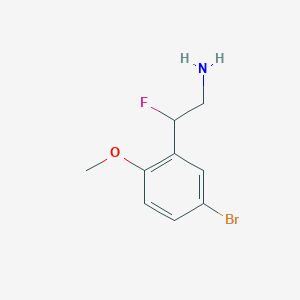

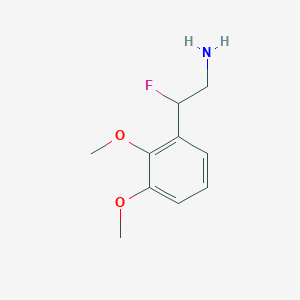

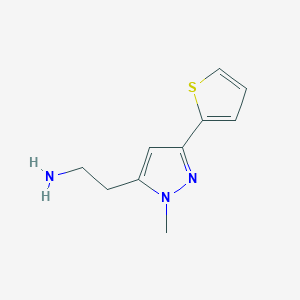

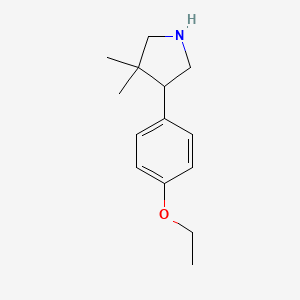

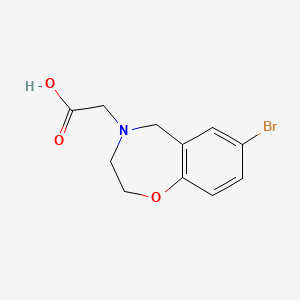

The synthesis of similar compounds has been reported in the literature. For instance, a report by Ghafarzadeh et al. described the synthesis of DBO derivatives in short reaction time in yields of 78–87% . The reaction involved substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven .Molecular Structure Analysis

The molecular formula of this compound is C12H15ClN2O2 . The structure includes a seven-membered ring and a chlorine atom . The exact mass is 254.0822054 g/mol and the monoisotopic mass is also 254.0822054 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.71 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 41.6 Ų .Wissenschaftliche Forschungsanwendungen

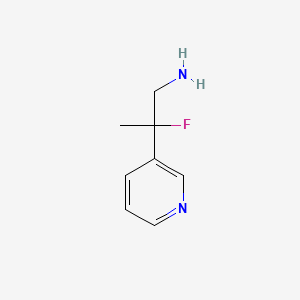

β-Glucuronidase Inhibition

This compound shows promise as a β-glucuronidase inhibitor . β-Glucuronidase is an enzyme linked to various pathological conditions, including colon cancer, renal diseases, and urinary tract infections. Inhibitors of this enzyme could be valuable in the treatment of these conditions. The compound’s efficacy as a β-glucuronidase inhibitor could be further explored through in vitro and in silico studies to develop potential pharmaceutical products .

Synthesis of Bioactive Heterocycles

The compound can be used in the synthesis of bioactive heterocyclic compounds. These compounds are significant due to their wide range of biological activities, which include analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects. The compound’s role in synthesizing such derivatives could lead to the discovery of new biologically active substances .

Anticancer Research

Indole derivatives, which can be synthesized from compounds like the one , have been extensively studied for their anticancer properties. The compound could serve as a precursor in the synthesis of indole derivatives, which are known to exhibit activity against cancer cells .

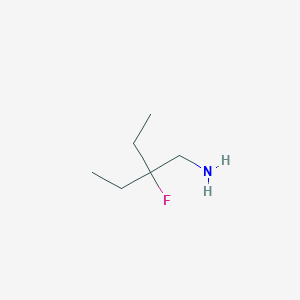

β-Glucuronidase Inhibition

This compound has potential as a β-glucuronidase inhibitor . Increased activity of β-glucuronidase is associated with pathological conditions such as colon cancer, renal diseases, and urinary tract infections. Inhibiting this enzyme could be beneficial for treating these conditions. The compound’s effectiveness as a β-glucuronidase inhibitor could be further explored through in vitro and in silico studies, potentially leading to the development of new pharmaceutical products .

Synthesis of Bioactive Heterocycles

The compound can be utilized in the synthesis of bioactive heterocyclic compounds. These compounds are important due to their diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects. Its role in synthesizing such derivatives could lead to the discovery of new biologically active substances .

Wirkmechanismus

Biochemical Pathways

- Without direct evidence, we can only speculate on affected pathways. However, let’s consider potential scenarios:

- This pathway plays a crucial role in cell proliferation, differentiation, and cancer. The compound might modulate Wnt signaling by affecting β-catenin stability or its interaction with T-cell factor (TCF)/lymphoid enhancer factor (LEF) transcription factors . Naphthoquinones, structurally related to this compound, often participate in redox reactions. They can act as oxidizing agents, generating reactive oxygen species (ROS) or affecting cellular redox balance .

Result of Action

Eigenschaften

IUPAC Name |

2-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLSFOONYRZAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)CN)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one | |

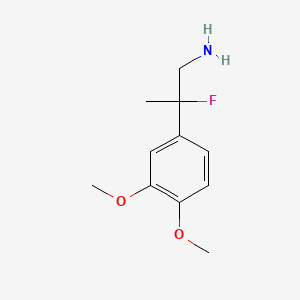

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)